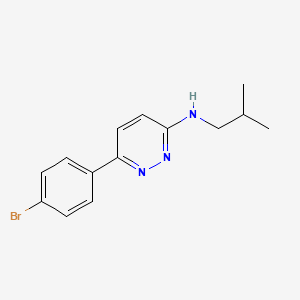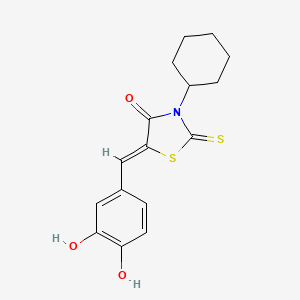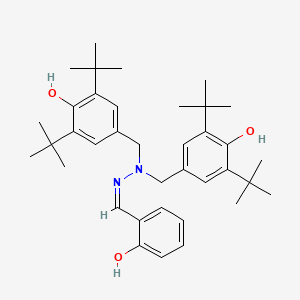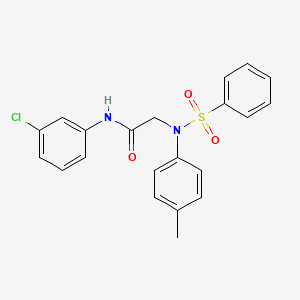
6-(4-bromophenyl)-N-isobutyl-3-pyridazinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-bromophenyl)-N-isobutyl-3-pyridazinamine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as BI-1, and its chemical formula is C15H18BrN3. In
Mécanisme D'action
The mechanism of action of 6-(4-bromophenyl)-N-isobutyl-3-pyridazinamine involves the regulation of calcium homeostasis in cells. BI-1 is a transmembrane protein that is located in the endoplasmic reticulum and regulates calcium flux across the membrane. By regulating calcium levels, BI-1 can prevent cell death caused by calcium overload and other stressors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(4-bromophenyl)-N-isobutyl-3-pyridazinamine are related to its neuroprotective and anti-inflammatory properties. BI-1 can protect cells from oxidative stress and other stressors, which can reduce cell death and improve cellular function. BI-1 can also reduce inflammation in the brain and other tissues, which can improve overall health and reduce the risk of chronic diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 6-(4-bromophenyl)-N-isobutyl-3-pyridazinamine is its relatively simple synthesis method and high yields. This makes it a cost-effective compound for scientific research. However, one of the limitations of BI-1 is its specificity for calcium regulation, which may limit its applications in other areas of research.
Orientations Futures
There are many potential future directions for research on 6-(4-bromophenyl)-N-isobutyl-3-pyridazinamine. One area of research is the development of BI-1 analogs that have improved specificity and efficacy. Another area of research is the investigation of BI-1 in the treatment of various neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, research on the anti-inflammatory properties of BI-1 could lead to the development of new treatments for chronic inflammatory diseases.
Méthodes De Synthèse
The synthesis of 6-(4-bromophenyl)-N-isobutyl-3-pyridazinamine involves the reaction of 4-bromoacetophenone with isobutylamine and hydrazine hydrate. The reaction takes place in the presence of a catalyst and results in the formation of the desired compound. The synthesis of BI-1 is a relatively simple process, and the compound can be obtained in high yields.
Applications De Recherche Scientifique
6-(4-bromophenyl)-N-isobutyl-3-pyridazinamine has shown promising results in scientific research, particularly in the field of medicine. Studies have shown that BI-1 has neuroprotective properties and can protect against cell death caused by various stressors, including oxidative stress, endoplasmic reticulum stress, and calcium overload. BI-1 has also been shown to have anti-inflammatory properties and can reduce inflammation in the brain and other tissues.
Propriétés
IUPAC Name |
6-(4-bromophenyl)-N-(2-methylpropyl)pyridazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3/c1-10(2)9-16-14-8-7-13(17-18-14)11-3-5-12(15)6-4-11/h3-8,10H,9H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEZJSIQRBRZSAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=NN=C(C=C1)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-bromophenyl)-N-(2-methylpropyl)pyridazin-3-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(dimethylamino)-7-{[4-(methoxymethyl)-5-methylisoxazol-3-yl]carbonyl}-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5972501.png)
![3-[(2-hydroxy-5-nitrobenzylidene)amino]-5-(2-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5972514.png)


![3-(3,4-dimethyl-1H-pyrazol-5-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}propanamide](/img/structure/B5972522.png)
![N-(4-{2-[(4-hydroxy-2-quinazolinyl)thio]acetyl}phenyl)acetamide](/img/structure/B5972529.png)
![1-[4-(2-methoxy-4-methylphenoxy)but-2-yn-1-yl]-4-methylpiperazine hydrochloride](/img/structure/B5972546.png)
![1-(2-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethyl)azepane](/img/structure/B5972553.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide](/img/structure/B5972559.png)
![2-(5-fluoro-2-methyl-1H-indol-3-yl)-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]acetamide](/img/structure/B5972567.png)

![4-(9-methoxy-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl)benzoic acid](/img/structure/B5972581.png)
![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-oxo-2-phenylacetamide](/img/structure/B5972590.png)
![N'-[4-(diethylamino)-2-hydroxybenzylidene]-5-methyl-3-phenyl-4-isoxazolecarbohydrazide](/img/structure/B5972604.png)